Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester
Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester
Brand Name:
Vulcanchem
CAS No.:
14496-66-3
VCID:
VC20975221
InChI:
InChI=1S/C23H26Cl2O6/c1-15(29-21(27)23(4,5)31-19-12-8-17(25)9-13-19)14-28-20(26)22(2,3)30-18-10-6-16(24)7-11-18/h6-13,15H,14H2,1-5H3
SMILES:
CC(COC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC(=O)C(C)(C)OC2=CC=C(C=C2)Cl
Molecular Formula:
C23H26Cl2O6
Molecular Weight:
469.4 g/mol
Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester
CAS No.: 14496-66-3
Cat. No.: VC20975221
Molecular Formula: C23H26Cl2O6
Molecular Weight: 469.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14496-66-3 |
|---|---|
| Molecular Formula | C23H26Cl2O6 |
| Molecular Weight | 469.4 g/mol |
| IUPAC Name | 2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl 2-(4-chlorophenoxy)-2-methylpropanoate |
| Standard InChI | InChI=1S/C23H26Cl2O6/c1-15(29-21(27)23(4,5)31-19-12-8-17(25)9-13-19)14-28-20(26)22(2,3)30-18-10-6-16(24)7-11-18/h6-13,15H,14H2,1-5H3 |
| Standard InChI Key | XBGRDKKBYZSYFW-UHFFFAOYSA-N |
| SMILES | CC(COC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
| Canonical SMILES | CC(COC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator